molecular formula C18H16N2O2S B11531025 (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11531025
M. Wt: 324.4 g/mol
InChI Key: SNQWUJRMVURONS-LFIBNONCSA-N
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Description

(2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxybenzylidene group, and a methylphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential biological activity, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating infections and cancer.

Medicine

In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-(3-methoxybenzylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzylidene and methylphenyl imino groups enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O2S/c1-12-6-8-14(9-7-12)19-18-20-17(21)16(23-18)11-13-4-3-5-15(10-13)22-2/h3-11H,1-2H3,(H,19,20,21)/b16-11+

InChI Key

SNQWUJRMVURONS-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OC)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC)S2

Origin of Product

United States

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